molecular formula C24H29NO5 B2589776 2R,4R-Sacubitril CAS No. 766480-48-2

2R,4R-Sacubitril

Número de catálogo: B2589776
Número CAS: 766480-48-2
Peso molecular: 411.498
Clave InChI: PYNXFZCZUAOOQC-DYESRHJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2R,4R-Sacubitril is a stereoisomer of Sacubitril, which is a key component of the angiotensin receptor neprilysin inhibitor (ARNI) sacubitril/valsartan, a medication used for the treatment of heart failure . This specific (2R,4R) configuration is primarily used in pharmaceutical research and development as a reference standard for analytical purposes. Researchers utilize high-purity this compound to monitor and control the stereochemical quality of the active pharmaceutical ingredient (API) during manufacturing, ensuring the purity and efficacy of the final drug product. Sacubitril functions as a prodrug that is activated to sacubitrilat, which inhibits the enzyme neprilysin . Neprilysin is responsible for the degradation of various beneficial endogenous peptides, including natriuretic peptides. By inhibiting neprilysin, the drug increases levels of these peptides, leading to vasodilation, diuresis, and natriuresis . In the final drug substance, sacubitril is combined with valsartan, an angiotensin II receptor blocker (ARB), to concurrently suppress the renin-angiotensin-aldosterone system (RAAS), providing a dual mechanism of action for managing heart failure . This product, this compound, is intended For Research Use Only. It is strictly for laboratory analysis and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Propiedades

IUPAC Name

4-[[(2R,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19/h4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28)/t17-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNXFZCZUAOOQC-DYESRHJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Análisis De Reacciones Químicas

Diastereoselective Reformatsky-Type Reaction

A critical step in synthesizing sacubitril precursors involves a Reformatsky carbethoxyallylation to establish stereocenters. This reaction achieves >90% diastereoselectivity under flow chemistry conditions :
Reaction : Zinc-mediated coupling of ethyl 2-bromocrotonate with 4-biphenylyl aldehyde.
Conditions :

  • Temperature: −20°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: Zn dust
    Outcome : Forms the (2R,4S) configuration, later modified to obtain 2R,4R via downstream processes .

Rhodium-Catalyzed Hydrogenation

Stereoselective hydrogenation installs the C4 methyl group with 93:7 enantiomeric ratio :
Reaction : Reduction of α,β-unsaturated ester intermediates.
Conditions :

  • Catalyst: Rhodium(III) chloride

  • Pressure: 50 psi H₂

  • Solvent: Ethanol
    Yield : 85–92% after purification .

Esterification and Deprotection

Conversion of carboxylic acid intermediates to ethyl esters is achieved via thionyl chloride :
Reaction :
Acid+SOCl2EtOHEthyl ester+HCl\text{Acid} + \text{SOCl}_2 \xrightarrow{\text{EtOH}} \text{Ethyl ester} + \text{HCl}
Conditions :

  • Temperature: 25–35°C

  • Solvent: Ethanol
    Yield : Quantitative (≈99%) .

Succinimide Formation

Condensation with succinic anhydride produces the active metabolite :
Reaction :
(2R,4R)-Amine+Succinic anhydrideEt3NSacubitril sodium\text{(2R,4R)-Amine} + \text{Succinic anhydride} \xrightarrow{\text{Et}_3\text{N}} \text{Sacubitril sodium}
Conditions :

  • Solvent: Dichloromethane/water

  • Base: Triethylamine
    Purity : 99.7% after crystallization .

Stereochemical Control and Byproducts

ParameterValueSource
Diastereomeric Ratio 93:7 (2R,4R vs. 2S,4S)
Lactam Impurity 0.06%
Succinamide Impurity Not detected

Chiral HPLC and X-ray crystallography confirm absolute configurations . The 2R,4R isomer arises predominantly from kinetic resolution during hydrogenation .

Flow Chemistry Enhancements

  • Wacker Oxidation : Achieves 80% yield using O₂ gas in a tube-in-tube reactor .

  • Negishi Coupling : Raney nickel catalysis reduces costs vs. palladium systems (patent) .

Reaction Challenges

  • Stereochemical Drift : Requires precise temperature control during hydrogenation .

  • Byproduct Formation : Lactamization occurs if acidic protons are not quenched .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Heart Failure with Reduced Ejection Fraction (HFrEF)
Sacubitril/valsartan has been extensively studied and shown to significantly reduce cardiovascular mortality and heart failure hospitalizations in patients with HFrEF. The PARADIGM-HF trial highlighted that patients treated with sacubitril/valsartan experienced a 20% reduction in cardiovascular death compared to those receiving enalapril .

  • Table 1: Key Findings from PARADIGM-HF Trial
OutcomeSacubitril/ValsartanEnalaprilp-value
Cardiovascular Death Reduction20%Reference<0.001
Hospitalization Rate Reduction21%Reference<0.001
Improvement in NYHA ClassSignificantNot Significant<0.01

2. Heart Failure with Preserved Ejection Fraction (HFpEF)
While sacubitril/valsartan shows clear benefits in HFrEF, its efficacy in HFpEF remains less definitive. Studies indicate that it does not significantly reduce overall hospitalization rates or mortality from cardiovascular causes in this population .

3. Real-World Effectiveness
A study conducted on older patients indicated that sacubitril/valsartan significantly decreased hospitalization rates for cardiovascular issues and heart failure across various subgroups, including those aged 75 and older .

  • Table 2: Real-World Effectiveness Data
Patient GroupReduction in CV Hospitalizations (%)Reduction in HF Hospitalizations (%)
Overall Cohort>26%>26%
Patients ≥ 75 Years~38%~43%
NYHA Class IV PatientsSignificantSignificant

Safety Profile

Despite its benefits, the use of sacubitril/valsartan is associated with certain adverse events. A disproportionality analysis using data from the FDA Adverse Event Reporting System identified several common adverse effects, including hypotension, dizziness, and renal impairment .

  • Table 3: Common Adverse Effects Reported
Adverse EventFrequency (%)
Hypotension14.13
DizzinessHigh
Renal ImpairmentHigh
Peripheral SwellingHigh

Case Studies

Case Study 1: Advanced Heart Failure Management
A clinical trial involving patients with advanced heart failure demonstrated that initiation of sacubitril/valsartan led to improved NT-proBNP levels compared to traditional treatments . The study's findings support its use as a first-line therapy for managing advanced heart failure symptoms.

Case Study 2: Elderly Population
In a cohort study focusing on elderly patients (≥75 years), initiation of sacubitril/valsartan resulted in a significant reduction in both cardiovascular and heart failure-related hospitalizations over a follow-up period . This highlights its potential as a beneficial treatment option for frail populations.

Mecanismo De Acción

2R,4R-Sacubitril is a prodrug that is activated to sacubitrilat by de-ethylation via esterases. Sacubitrilat inhibits the enzyme neprilysin, which is responsible for the degradation of atrial and brain natriuretic peptides. These peptides work mainly by reducing blood volume and promoting vasodilation .

Comparación Con Compuestos Similares

Stereoisomers of Sacubitril

Sacubitril has multiple stereoisomers due to its two chiral centers (C2 and C4). Key isomers include:

Compound Configuration CAS Number Purity Clinical Relevance Source
2R,4R-Sacubitril R,R 766480-48-2 >98% Impurity; no clinical development
2S,4R-Sacubitril S,R 761373-05-1 >95% (HPLC) Impurity; reference standard
2R,4S-Sacubitril R,S 761373-05-1 >98% Impurity; no clinical development
(Z)-2S,4R-Sacubitril Z-config. Not provided 96.89% Impurity; analytical studies

Key Findings :

  • 2S,4R-Sacubitril (therapeutic enantiomer) is the active isomer in Entresto, while this compound and other stereoisomers are monitored as impurities to ensure drug safety .

Deuterated Derivatives

Deuterated analogs like (2S,4R)-Sacubitril D4 (CAS: ALN-S020D02) are used in pharmacokinetic and metabolic studies. These compounds aid in quantifying Sacubitril and its metabolites via LC-MS/MS, ensuring analytical accuracy .

Compound Molecular Formula Molecular Weight Use Case Source
(2S,4R)-Sacubitril D4 C24H25D4NO5 415.5 Internal standard for LC-MS/MS assays

Analytical and Regulatory Considerations

  • Purity Standards : Regulatory guidelines require Sacubitril drug substances to contain <0.15% of any single stereoisomeric impurity, including this compound .
  • Analytical Methods :
    • HPLC and UHPLC : Separate Sacubitril from its stereoisomers using chiral stationary phases .
    • LC-MS/MS : Quantifies impurities at ppm levels, critical for detecting trace amounts of this compound .

Actividad Biológica

2R,4R-Sacubitril is a stereoisomer of the compound sacubitril, which is primarily recognized for its role as a neprilysin inhibitor in the treatment of heart failure. Sacubitril, in combination with valsartan, has been shown to significantly reduce cardiovascular mortality and hospitalizations due to heart failure. The biological activity of this compound, although less studied than its parent compound, is crucial for understanding its potential therapeutic applications and safety profile.

The mechanism of action for sacubitril involves the inhibition of neprilysin, an enzyme that degrades natriuretic peptides, bradykinin, and angiotensin II. By inhibiting neprilysin, sacubitril increases the levels of these peptides, leading to vasodilation and natriuresis. Valsartan complements this effect by blocking the angiotensin II type-1 (AT1) receptor, further enhancing cardiovascular protection .

Pharmacological Properties

  • Molecular Weight : 411.491 g/mol
  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 656.9 °C
  • CAS Number : 766480-48-2

Clinical Trials

The efficacy of sacubitril/valsartan has been extensively studied in clinical trials such as PARADIGM-HF. This trial demonstrated a significant reduction in cardiovascular death and hospitalization for heart failure compared to enalapril, with a hazard ratio of 0.80 (95% CI, 0.73–0.87) for the primary composite endpoint .

Table 1: Key Outcomes from PARADIGM-HF Trial

OutcomeSacubitril/Valsartan (N=4187)Enalapril (N=4213)Hazard Ratio (95% CI)P Value
Primary composite endpoint21.8%26.5%0.80 (0.73–0.87)<0.001
Cardiovascular death9.0%10.9%--
Heart failure hospitalization12.8%15.6%--
All-cause mortality17.0%19.8%0.84 (0.76–0.93)0.009

Case Studies

Recent studies have explored the effects of sacubitril/valsartan in various patient populations with advanced heart failure:

  • LIFE Study : This study focused on patients with advanced heart failure and demonstrated that sacubitril/valsartan reduced NT-proBNP levels significantly compared to valsartan alone .
  • Observational Studies : Observational data from real-world settings have confirmed the benefits observed in clinical trials, highlighting improvements in functional class and quality of life among patients treated with sacubitril/valsartan .

Biological Activity of Derivatives

Research into new derivatives of sacubitril has identified several compounds with promising biological activities:

  • Antibacterial Activity : Some derivatives showed moderate antibacterial properties against various pathogens.
  • Anti-TB Activity : Notably, certain compounds exhibited activity against Mycobacterium tuberculosis in nutrient starvation models .

Q & A

Q. How can researchers confirm the stereochemical configuration of 2R,4R-Sacubitril during synthesis?

  • Methodological Answer: To verify stereochemistry, use chiral analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) combined with chiral high-performance liquid chromatography (HPLC). For HPLC, employ polysaccharide-based columns (e.g., Chiralpak AD-H) with a mobile phase of n-hexane:isopropanol (80:20, v/v). Cross-validate results against reference standards and ensure chiral purity exceeds 98% as per pharmacopeial guidelines. Retention time comparisons and optical rotation measurements further confirm configuration .

Q. What analytical methods are recommended to separate this compound from its stereoisomers in complex mixtures?

  • Methodological Answer: Use liquid chromatography-mass spectrometry (LC-MS) with a chiral stationary phase. Optimize gradient elution (e.g., 0.1% formic acid in water/acetonitrile) for baseline separation. Tandem MS fragmentation patterns help distinguish isomers. Validate with nuclear Overhauser effect spectroscopy (NOESY) for spatial configuration analysis. For quantification, ensure a lower limit of detection (LLOD) ≤0.1% to comply with impurity profiling standards .

Advanced Research Questions

Q. How should researchers address discrepancies in pharmacokinetic (PK) data for this compound across preclinical models and human studies?

  • Methodological Answer: Conduct a systematic meta-analysis following PRISMA guidelines. Extract PK parameters (e.g., clearance, volume of distribution) from preclinical (rodent, canine) and clinical studies. Use in vitro-in vivo extrapolation (IVIVE) models to account for interspecies differences in metabolic stability (e.g., human liver microsomes vs. animal hepatocytes). Validate findings via physiologically based pharmacokinetic (PBPK) modeling, integrating tissue-specific partition coefficients and enzyme kinetics .

Q. What experimental strategies are effective in determining the biological relevance of this compound as a Sacubitril impurity?

  • Methodological Answer: Design inhibition assays targeting neprilysin (NEP), the primary enzyme inhibited by Sacubitril. Compare this compound’s IC50 values to Sacubitril using fluorogenic substrates (e.g., Mca-Ala-Ser-Asp-Pro-Lys(Dnp)-OH). Perform competitive binding studies via surface plasmon resonance (SPR) to assess affinity. For functional validation, use cardiac fibroblast models to measure cyclic guanosine monophosphate (cGMP) levels, a downstream marker of NEP activity .

Q. How can researchers reconcile conflicting bioactivity data for this compound reported in different in vitro systems?

  • Methodological Answer: Apply orthogonal assay systems to minimize platform-specific biases. For example, compare enzyme inhibition (e.g., recombinant NEP assays) with cell-based functional assays (e.g., endothelin-1 clearance in endothelial cells). Use multivariate regression to identify confounding variables (e.g., pH, buffer composition). Cross-reference results with structural analogs (e.g., 2S,4R-Sacubitril) to isolate stereochemical effects. Report data using standardized units (e.g., % inhibition at 10 µM) to facilitate cross-study comparisons .

Methodological Considerations for Data Integrity

Q. What protocols ensure reproducibility in stability studies of this compound under varying storage conditions?

  • Methodological Answer: Follow ICH Q1A(R2) guidelines for accelerated stability testing. Expose samples to 40°C/75% relative humidity (RH) for 6 months and analyze degradation products via ultra-performance liquid chromatography-photodiode array (UPLC-PDA). For forced degradation, subject this compound to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Characterize degradation pathways using high-resolution mass spectrometry (HRMS) and 2D-NMR .

Q. How should researchers design studies to assess the long-term pharmacological impact of this compound impurities in combination therapies?

  • Methodological Answer: Use a factorial design to evaluate impurity-drug interactions. Co-administer this compound with valsartan in in vivo models (e.g., Dahl salt-sensitive rats) and monitor hemodynamic parameters (e.g., blood pressure, ejection fraction). For mechanistic insights, perform RNA sequencing on cardiac tissue to identify pathways modulated by the impurity. Compare results to Sacubitril/valsartan (LCZ696) clinical trial data to assess translatability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.